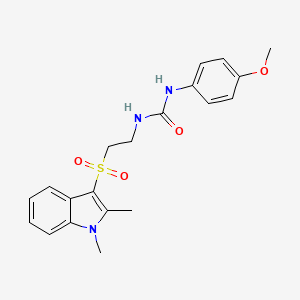
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ureas and sulfamides incorporating 1-aminotetralins has been explored in recent studies. One approach involved the reaction of substituted 1-aminotetralins with N,N-dimethylcarbamoyl chloride and N,N-dimethylsulfamoyl chloride to produce a series of novel compounds . Another study reported the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, characterized by various spectroscopic methods and single-crystal X-ray diffraction . Additionally, a method for synthesizing ureas from carboxylic acids via Lossen rearrangement was demonstrated, using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a reagent, allowing for a one-pot synthesis that avoids racemization and is environmentally friendly .
Molecular Structure Analysis
The molecular structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2(1)/c, with specific unit cell parameters and a calculated density of 1.285 g/cm³ .
Chemical Reactions Analysis
The synthesized ureas and sulfamides were tested for their anticancer activity, particularly against human U-87MG glioblastoma and PC-3 prostate cancer cell lines. The cytotoxicity was assessed using MTT and LDH release assays, revealing variable degrees of activity . The antitumor activity of the 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was also analyzed by MTT assay, and its interactions with the CDK4 protein active site were studied through docking experiments .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as solubility, stability, and crystallinity, were characterized through various analytical techniques. The chemical properties, including reactivity and potential for interaction with biological targets, were inferred from bioactivity assays and computational docking studies. The Lossen rearrangement method for urea synthesis was highlighted for its mild reaction conditions and compatibility with various protecting groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and characterized by various techniques, including NMR, ESI-MS, and X-ray diffraction. It crystallizes in the monoclinic space group, with detailed crystallographic parameters provided (Ch Hu et al., 2018).
Biological and Pharmacological Studies
- Antitumor Activities : The compound shows potential antitumor activity, as analyzed by MTT assay. Docking studies into CDK4 protein suggest interactions with active site residues, indicating a mechanism for its antitumor effects (Ch Hu et al., 2018).
- 5-HT1D Receptor Agonist Properties : Some derivatives of the compound have been shown to have agonist activity at the 5-HT1D receptors, which is significant for neurological studies and potential therapeutic applications (T. Barf et al., 1996).
Chemical Reactions and Derivatives
- Reactions with Chlorosulfonic Acid : Studies on ureidobenzenesulfonyl chlorides, closely related to the compound, show reactions with chlorosulfonic acid yielding various sulfonyl chlorides, providing insights into its chemical reactivity and potential for derivative synthesis (N. Akhtar et al., 1977).
Advanced Applications
- Molecular Docking Studies : Molecular docking studies of derivatives show significant anticonvulsant activity, highlighting the compound's relevance in neurological disorders (A. Thakur et al., 2017).
- Directed Lithiation : Research on directed lithiation of derivatives and subsequent reactions with various electrophiles expands the compound's utility in synthetic chemistry (Keith Smith et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-19(17-6-4-5-7-18(17)23(14)2)28(25,26)13-12-21-20(24)22-15-8-10-16(27-3)11-9-15/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXZXAHRFIPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

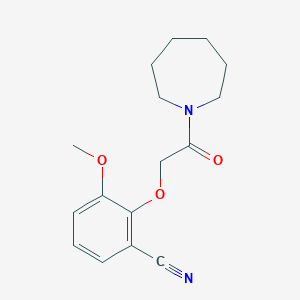
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)
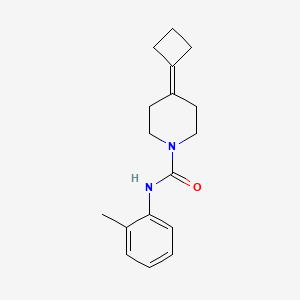
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
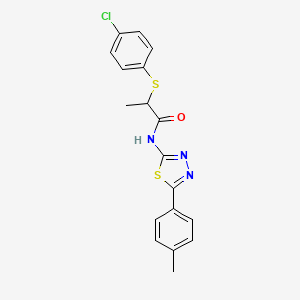
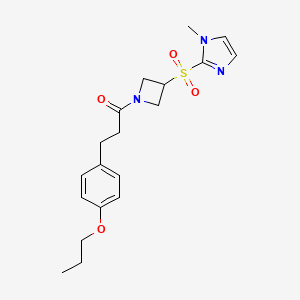
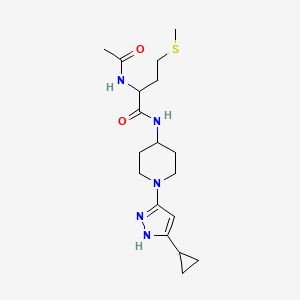

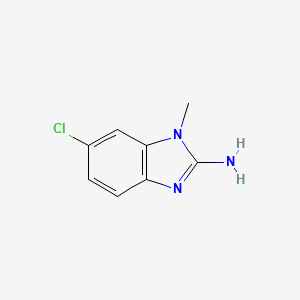
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)